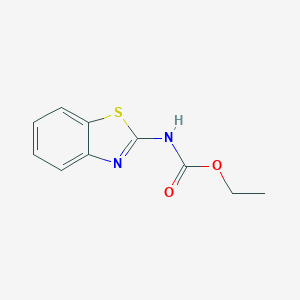

ethyl N-(1,3-benzothiazol-2-yl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

ethyl N-(1,3-benzothiazol-2-yl)carbamate |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,2H2,1H3,(H,11,12,13) |

InChI Key |

VBEIBBOLUSEKTP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCOC(=O)NC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

The Benzothiazole Scaffold: a Legacy of Pharmacological Significance

The benzothiazole (B30560) nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, has a rich history in medicinal chemistry. Its inherent structural rigidity and the presence of heteroatoms (nitrogen and sulfur) provide a unique three-dimensional arrangement that facilitates interactions with a wide array of biological targets. This has led to the discovery of a broad spectrum of pharmacological activities associated with benzothiazole-containing compounds.

Historically, the exploration of benzothiazoles has yielded compounds with diverse therapeutic applications. The structural versatility of the benzothiazole scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. Research has consistently demonstrated that benzothiazole derivatives exhibit a remarkable range of biological activities, including but not limited to:

Antimicrobial Activity: Benzothiazoles have been shown to be effective against a variety of bacterial and fungal strains.

Anticancer Activity: A significant number of benzothiazole derivatives have been investigated for their potent antiproliferative effects against various cancer cell lines. scispace.commdpi.com

Anti-inflammatory and Analgesic Effects: The scaffold is a common feature in molecules designed to modulate inflammatory pathways.

Antiviral Properties: Research has identified benzothiazole-based compounds with activity against various viruses.

Enzyme Inhibition: The benzothiazole moiety is often found in inhibitors of key enzymes implicated in disease pathogenesis.

This well-established pharmacological importance of the benzothiazole scaffold provides a strong rationale for its incorporation into novel drug candidates like ethyl N-(1,3-benzothiazol-2-yl)carbamate.

The Carbamate Functional Group: a Versatile Player in Bioactive Molecules

The carbamate (B1207046) functional group (-NHCOO-), an ester of carbamic acid, is another key structural feature of the title compound. Its presence in a molecule can significantly influence its physicochemical properties and biological activity. The carbamate group is a common motif in a number of approved drugs and is recognized for its ability to enhance the therapeutic profile of a lead compound.

Key attributes of the carbamate functional group in medicinal chemistry include:

Bioisosteric Replacement: Carbamates are often used as bioisosteres for amide bonds in peptidomimetics, offering improved stability against enzymatic degradation.

Prodrug Strategy: The carbamate linkage can be designed to be cleavable in vivo, allowing for the controlled release of an active parent drug.

Modulation of Solubility and Lipophilicity: The introduction of a carbamate group can alter the solubility and lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen Bonding Capabilities: The N-H and C=O moieties within the carbamate group can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

The strategic placement of the carbamate group in ethyl N-(1,3-benzothiazol-2-yl)carbamate suggests a deliberate design to leverage these favorable properties in the pursuit of enhanced biological activity.

Scope and Objectives of Research on Ethyl N 1,3 Benzothiazol 2 Yl Carbamate Derivatives

Conventional Synthetic Routes to N-(1,3-Benzothiazol-2-yl)carbamates

Traditional synthetic pathways to N-(1,3-benzothiazol-2-yl)carbamates are well-documented, primarily relying on the functionalization of pre-formed benzothiazole rings. These methods are characterized by their reliability and are foundational to the organic synthesis of this class of compounds.

Synthesis via 2-Aminobenzothiazole (B30445) Intermediates

The most common precursor for the synthesis of this compound is 2-aminobenzothiazole. This intermediate serves as a versatile building block, with its primary amino group being the key reactive site for introducing the carbamate functionality. researchgate.net The synthesis of 2-aminobenzothiazole itself can be achieved through various methods, including the reaction of substituted anilines with ammonium (B1175870) thiocyanate (B1210189) in the presence of an oxidizing agent. dntb.gov.ua A classical approach involves treating 4-substituted anilines with potassium thiocyanate and bromine in acetic acid. nih.gov

Once 2-aminobenzothiazole is obtained, it can be further functionalized. For instance, it can react with acylating agents like chloroacetyl chloride to form amide derivatives, which are structurally related to carbamates. niscpr.res.in The nucleophilicity of the amino group in 2-aminobenzothiazole is central to these transformations, allowing for the formation of a C-N bond with an appropriate electrophile. The use of 2-aminobenzothiazole as a starting material is a cornerstone in the synthesis of a wide array of derivatives, highlighting its importance as a key intermediate. researchgate.netnih.gov

Reactions with Ethyl Chloroformate

The direct synthesis of this compound is typically achieved through the reaction of 2-aminobenzothiazole with ethyl chloroformate. This reaction is a classic example of N-acylation, where the nucleophilic amino group of the benzothiazole attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction generally proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

This method is a straightforward and widely used technique for the preparation of ethyl and other alkyl carbamates from primary or secondary amines. researchgate.netjocpr.com The versatility of this reaction allows for the synthesis of a diverse range of carbamate derivatives by varying the chloroformate reagent. psu.eduresearchgate.netnih.gov

Advanced and Green Chemistry Approaches in Benzothiazole-Carbamate Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. nih.govmdpi.com

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.br This technique has been successfully applied to the synthesis of various benzothiazole derivatives, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govias.ac.in For example, the synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes has been shown to be significantly more efficient under microwave irradiation. scielo.br

In a relevant study, the synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate (B1210297) derivatives was conducted using microwave irradiation, resulting in reaction times of just 2-15 minutes. derpharmachemica.com Another protocol utilized glycerol (B35011) as a green solvent for the microwave-assisted synthesis of benzothiazoles, further enhancing the environmental credentials of the method. researchgate.netproquest.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | scielo.br |

| Microwave Irradiation | 2-15 minutes | Good to Excellent | scielo.brderpharmachemica.com |

This table provides a generalized comparison based on data from the cited literature.

Ultrasound-Mediated Synthetic Pathways

The use of ultrasound irradiation (sonochemistry) is another green chemistry technique that can enhance reaction rates and yields. The physical phenomenon of acoustic cavitation provides the energy required to initiate and accelerate reactions. Ultrasound has been effectively used in the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides, where it led to shorter reaction times (1 hour) and higher yields (89%–92%) compared to conventional stirring methods. nih.gov

A comparative study on the synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives demonstrated the advantages of both ultrasound and microwave techniques over conventional refluxing. derpharmachemica.com The ultrasound-mediated reaction was completed in just 15 minutes, showcasing a significant improvement in efficiency. derpharmachemica.com

One-Pot Multicomponent Reactions for Benzothiazole Derivatives

Several one-pot MCRs have been developed for the synthesis of the benzothiazole scaffold. nanomaterchem.comnanomaterchem.com For instance, a three-component reaction involving 2-iodoaniline, aromatic aldehydes, and thiourea (B124793) has been reported for the synthesis of 2-substituted benzothiazoles. nanomaterchem.comnanomaterchem.com Another innovative one-pot method involves a solid-state melt reaction to produce benzothiazole-tethered chromanones and coumarins without the need for a catalyst or solvent. acs.org The development of such MCRs is a significant advancement in the sustainable synthesis of benzothiazole derivatives, which are the precursors to compounds like this compound. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminobenzothiazole |

| Ethyl Chloroformate |

| 2-Iodoaniline |

| Thiourea |

| Chloroacetyl chloride |

| Ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate |

| 2-Aminothiophenol |

| N-(benzo[d]thiazol-2-yl)-2-bromoacetamide |

Synthesis of Related 1,3-Benzothiazol-2(3H)-ones with Carbamate Functionalities

The synthesis of 1,3-benzothiazol-2(3H)-ones bearing a carbamate group has been achieved through a novel method involving the 1,4-addition of thioacetic acid to N,N'-dimethoxycarbonyl-1,4-benzoquinone diimines. researchgate.net This approach provides a pathway to introduce a methoxycarbonylamine group at the C-6 position of the 1,3-benzothiazol-2(3H)-one core structure.

The key step in this synthesis is the refluxing of 2-thioacetyl-substituted dicarbamates in ethanol (B145695) in the presence of hydrochloric acid. researchgate.net This acid-catalyzed cyclization leads to the formation of the desired 1,3-benzothiazol-2(3H)-one ring system. The starting dicarbamates are obtained from the reaction of N,N'-dimethoxycarbonyl-1,4-benzoquinone diimine and its derivatives with thioacetic acid. researchgate.net

Further modifications of the resulting 6-(methoxycarbonylamino)-1,3-benzothiazol-2(3H)-one (5) have been explored, demonstrating the versatility of this scaffold for creating a variety of derivatives. psu.edu For instance, alkylation reactions at the nitrogen atom of the benzothiazolone ring have been successfully performed.

Alkylation of compound 5 with 1,2-dibromoethane (B42909) in the presence of potassium carbonate in acetone (B3395972) resulted in the formation of dimethyl [ethane-1,2-diylbis(2-oxo-1,3-benzothiazol-3,6(2H)-diyl)]biscarbamate (7). psu.edu Similarly, reaction with ethyl bromoacetate (B1195939) under analogous conditions yielded ethyl 2-{6-[(methoxycarbonyl)amino]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetate (8). psu.edu This ester was then converted to the corresponding hydrazide, methyl N-[3-(2-hydrazino-2-oxoethyl)-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl]carbamate (9), by treatment with hydrazine (B178648) hydrate (B1144303) in ethanol. psu.edu

A summary of the synthesis of these derivatives is presented in the table below.

Elucidation of Chemical Structures through Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of newly synthesized chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically used to confirm the identity and purity of this compound and its analogues. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation. jyoungpharm.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for each part of the molecule. The ethyl group protons typically appear as a triplet around 1.2-1.4 ppm (for the -CH₃ group) and a quartet around 4.1-4.3 ppm (for the -OCH₂- group). chemicalbook.comresearchgate.net The protons on the benzothiazole ring produce a complex multiplet pattern in the aromatic region, generally between 7.0 and 8.0 ppm. nih.gov The N-H proton of the carbamate linkage is usually observed as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. nih.gov The carbonyl carbon (C=O) of the carbamate group is a key diagnostic peak, typically found in the range of 153-156 ppm. mdpi.com The carbons of the ethyl group appear at approximately 14-15 ppm (-CH₃) and 61-63 ppm (-OCH₂-). docbrown.info The carbons of the benzothiazole ring resonate in the aromatic region, from approximately 115 ppm to over 150 ppm, with the C2 carbon (to which the carbamate is attached) being significantly downfield. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl -OCH₂ - | ~4.2 (quartet) | ~62 |

| Carbamate N -H | Variable (broad singlet) | - |

| Benzothiazole Ar-H | ~7.0 - 8.0 (multiplets) | - |

| Benzothiazole Ar-C | - | ~115 - 148 |

| Benzothiazole C 2 | - | ~158 |

| Carbamate -C =O | - | ~154 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the IR spectrum provides clear evidence for its key structural features. researchgate.netchemicalbook.com

The most prominent absorption bands include:

N-H Stretching: A moderate to sharp band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the N-H bond of the carbamate group.

C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group is found in the range of 1700-1730 cm⁻¹. libretexts.org

C=N and C=C Stretching: The spectrum shows several absorptions between 1450 and 1650 cm⁻¹ which are attributed to the C=N stretching of the thiazole (B1198619) ring and the C=C stretching vibrations within the fused benzene (B151609) ring. makhillpublications.co

C-O Stretching: The C-O single bond stretches of the carbamate ester are typically visible in the 1200-1250 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amine (N-H) | Stretch | 3200 - 3400 |

| Carbonyl (C=O) | Stretch | 1700 - 1730 |

| Imine (C=N) | Stretch | 1600 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1200 - 1250 |

| Aromatic (C-H) | Out-of-plane bend | 810 - 870 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.orgchemicalbook.com The molecular weight of this compound (C₁₀H₁₀N₂O₂S) is 222.26 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 222. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include:

Loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z = 177.

Loss of an ethyl radical (•CH₂CH₃), leading to a peak at m/z = 193.

Cleavage of the carbamate with loss of CO₂ to produce a 2-aminobenzothiazole radical cation at m/z = 178.

Formation of the stable 2-aminobenzothiazole cation at m/z = 150, which is often a significant peak in the spectrum. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Lost Neutral/Radical |

| 222 | [M]⁺ | - |

| 193 | [M - C₂H₅]⁺ | •C₂H₅ |

| 177 | [M - OC₂H₅]⁺ | •OC₂H₅ |

| 176 | [M - HOC₂H₅]⁺ | HOC₂H₅ |

| 150 | [C₇H₆N₂S]⁺ | •COOC₂H₅ |

| 135 | [C₇H₅NS]⁺ | •NHCOOC₂H₅ |

Crystallographic Analysis of Benzothiazole-Carbamate Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, offers valuable insights. mdpi.com

In such structures, the benzothiazole ring system is typically planar. The carbamate functional group is also planar due to resonance. The relative orientation of the benzothiazole ring and the carbamate plane is a key conformational feature. The crystal packing is often stabilized by intermolecular hydrogen bonds, frequently involving the carbamate N-H proton and a nitrogen or oxygen atom from an adjacent molecule. mdpi.commdpi.com

Table 4: Representative Crystallographic Data for a Benzothiazole-Carbamate Derivative mdpi.com

| Parameter | Value |

| Compound | Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.34 |

| b (Å) | 10.11 |

| c (Å) | 13.78 |

| β (°) | 109.4 |

| Volume (ų) | 1357 |

| Z | 4 |

Modulation of Biological Activity through Substituent Variation on the Benzothiazole Ring

The benzothiazole scaffold is a versatile core in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents onto the benzene ring. researchgate.netnih.gov Modifications at positions such as C4, C5, and C6 have been shown to significantly impact the therapeutic potential of these compounds. nih.govnih.gov

The introduction of halogen atoms to the benzothiazole ring system is a common strategy to modulate the electronic and lipophilic properties of the molecule, which in turn affects its biological activity. In a series of related 2-aminobenzothiazole derivatives, the nature of the halogen substituent has been shown to have a clear impact on anticancer activity.

One study on 2-aminobenzothiazole derivatives with a substituted phenyl group revealed a distinct order of activity related to the halogen at the C4 position of the phenyl ring. The antiproliferative activity was found to follow the order: Iodine > Bromine > Chlorine > Fluorine > Hydrogen. nih.gov This suggests that larger, more polarizable halogens enhance activity. While not directly on the benzothiazole ring, this provides strong evidence for the role of halogens in modulating the activity of this class of compounds.

Another study investigated N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, a different chemical class but featuring the same core. This research highlighted the importance of halogen-involved intermolecular interactions in the crystal structure, which can influence how the molecule interacts with biological targets. mdpi.com

Table 1: Effect of Halogen Substituents on Anticancer Activity of Related 2-Aminobenzothiazole Derivatives

| Substituent (at C4 of an attached phenyl ring) | Relative Activity Order |

|---|---|

| I | 1 (Most Active) |

| Br | 2 |

| Cl | 3 |

| F | 4 |

| H | 5 (Least Active) |

Data derived from a study on related 2-aminobenzothiazole derivatives as Hsp90 inhibitors. nih.gov

The addition of alkyl and alkoxy groups to the benzothiazole scaffold can influence properties such as lipophilicity, steric profile, and metabolic stability. In a study of benzimidazole-2-carbamates, which are structurally analogous to benzothiazole-2-carbamates, the nature of the alkyl group in the carbamate ester and other positions was shown to be critical for antineoplastic and antifilarial activity. nih.gov For instance, both methyl and ethyl carbamates demonstrated significant biological effects. nih.gov

Specifically for alkoxy groups, a study on 2-aminobenzothiazole derivatives showed that the introduction of a methoxy (B1213986) (–OCH3) group on an associated phenyl ring significantly diminished the antiproliferative activity compared to the unsubstituted analog. nih.gov This suggests that for this particular target, an electron-donating alkoxy group is detrimental to activity.

Table 2: Influence of Alkoxy Substitution on Anticancer Activity of a Related 2-Aminobenzothiazole Derivative

| Substituent (at C4 of an attached phenyl ring) | Effect on Antiproliferative Activity |

|---|---|

| OMe | Significantly Diminishes Activity |

Data from a study on Hsp90 inhibitors. nih.gov

The electronic properties of substituents on the benzothiazole ring play a pivotal role in determining biological activity. These groups can alter the electron density of the ring system, affecting its ability to interact with biological targets.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO2) and halogens (–F, –Cl, –Br, –I) are common EWGs. As noted, the anticancer activity of halogenated derivatives often increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov Studies on other 2-aminobenzothiazole derivatives have shown that compounds bearing a 4-nitroaniline (B120555) moiety exhibit significant growth reduction in lung and breast cancer cell lines, indicating that strong EWGs can be beneficial for activity. nih.govacs.orgresearchgate.net

Electron-Donating Groups (EDGs): Groups like alkoxy (–OR) and alkyl (–R) are typical EDGs. As mentioned previously, the presence of a methoxy (–OCH3) group, a moderate electron-donating group, was found to be detrimental to the antiproliferative activity in one series of compounds. nih.gov This suggests that increasing the electron density on the aromatic system may not be favorable for all biological targets.

Table 3: General Effect of Electronic Groups on Biological Activity of Related Benzothiazole Derivatives

| Group Type | Example Substituent | General Observed Effect on Anticancer Activity |

|---|---|---|

| Electron-Withdrawing | -NO2, -I, -Br, -Cl | Often enhances activity |

| Electron-Donating | -OCH3 | Can diminish activity |

This table represents a generalized summary from multiple studies on related benzothiazole derivatives. nih.govnih.govacs.orgresearchgate.net

Role of the Carbamate Moiety in Ligand-Target Interactions

The carbamate group (–NH–C(=O)–O–) is a crucial structural motif in a vast number of therapeutic agents and is not merely a simple linker. nih.govnih.govresearchgate.net Its importance stems from its unique chemical and physical properties.

The carbamate functionality is often used as a bioisostere for the peptide bond in medicinal chemistry. acs.org It offers several advantages:

Chemical Stability: Carbamates are generally more stable against hydrolysis by enzymes like proteases and esterases compared to simple ester or amide bonds. nih.govacs.org This can lead to improved pharmacokinetic profiles.

Conformational Restriction: The delocalization of the nitrogen lone-pair electrons into the carbonyl group imparts a degree of rigidity to the carbamate bond. nih.govacs.org This conformational constraint can help to lock the molecule into a bioactive conformation, leading to higher affinity for its target.

Hydrogen Bonding Capability: The carbamate moiety contains both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govacs.org These features allow it to form specific hydrogen bond interactions with amino acid residues in the binding site of a target protein or enzyme, which is often a key determinant of biological activity. researchgate.netwikipedia.org

Pharmacophore Modeling for N-(1,3-Benzothiazol-2-yl)carbamate Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. While no specific pharmacophore model for this compound has been detailed in the reviewed literature, models for structurally related 2-aminobenzothiazole derivatives have been developed and provide valuable insights. researchgate.netnih.govnih.gov

A typical pharmacophore model for a 2-aminobenzothiazole-based inhibitor might include the following features:

Aromatic Ring Feature: Corresponding to the benzene ring of the benzothiazole core. This feature often engages in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Donor: The N-H group of the carbamate (or the precursor amine) is a potent hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate and the nitrogen atom in the thiazole ring can act as hydrogen bond acceptors.

Hydrophobic Features: The ethyl group of the carbamate and other non-polar substituents would be represented as hydrophobic regions that can fit into corresponding pockets in the target protein.

By designing and screening compounds against such a pharmacophore model, researchers can prioritize the synthesis of molecules that are most likely to be active. researchgate.netnih.gov For instance, molecular modeling studies were used to design potent antifungal 2-aminobenzothiazole derivatives, which led to the identification of compounds with high activity against various Candida species. researchgate.net Similarly, docking studies of novel 2-aminobenzothiazole derivatives into the ATP binding site of the PI3Kγ enzyme helped to rationalize their anticancer activity. nih.govacs.orgresearchgate.net These approaches underscore the power of computational modeling in guiding the SAR exploration of this chemical class.

Pre Clinical Biological Activity Profiles of Ethyl N 1,3 Benzothiazol 2 Yl Carbamate and Its Analogues

Antimicrobial Spectrum of Activity

Analogues of ethyl N-(1,3-benzothiazol-2-yl)carbamate have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens. The core benzothiazole (B30560) structure is a key pharmacophore that contributes to this broad-spectrum activity.

Derivatives of benzothiazole have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various analogues. For instance, a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides displayed potent antibacterial effects. One of the most active compounds in a study, designated as 4d, exhibited MIC values in the range of 10.7–21.4 μmol mL-1 × 10-2 and MBC values of 21.4–40.2 μmol mL-1 × 10-2 against a panel of bacteria nih.gov.

Another study on benzothiazolylthiazolidin-4-one derivatives showed antibacterial activity with MIC values ranging from 0.12–0.75 mg/mL and MBC values from 0.25–>1.00 mg/mL nih.gov. These findings underscore the potential of the benzothiazole scaffold in the development of new antibacterial agents. The mechanism of action for some of these compounds is predicted to involve the inhibition of muramoyltetrapeptide carboxypeptidase nih.gov.

| Compound Analogue | Bacterial Strains | MIC | MBC | Reference |

|---|---|---|---|---|

| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4d) | Various Gram-positive and Gram-negative | 10.7–21.4 μmol mL-1 × 10-2 | 21.4–40.2 μmol mL-1 × 10-2 | nih.gov |

| Benzothiazolylthiazolidin-4-one derivatives | Various Gram-positive and Gram-negative | 0.12–0.75 mg/mL | 0.25–>1.00 mg/mL | nih.gov |

The antifungal potential of benzothiazole derivatives has also been a subject of investigation. Carbamate (B1207046) derivatives, in general, are recognized as a key structural motif in the development of fungicidal compounds mdpi.com. A series of novel N-aryl carbamate derivatives were synthesized and tested against several plant fungal pathogens, with many exhibiting good antifungal activity, showing an inhibitory rate of over 60% at a concentration of 50 μg/mL mdpi.com.

Specifically, for benzothiazole-related structures, a study on N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides identified compounds with significant antifungal activity nih.gov. The most promising antifungal activity was observed for compounds designated as 4p and 3h in that particular study nih.gov. Research on alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates also demonstrated that antifungal activity is dependent on the length of the alkyl chain, with an optimal chain length of 6-11 carbons for activity against Gibberella zeae and Alternaria kikuchiana nih.gov.

| Compound Analogue | Fungal Pathogens | Activity | Reference |

|---|---|---|---|

| N-Aryl Carbamate Derivatives | Various plant fungal pathogens | >60% inhibition at 50 μg/mL | mdpi.com |

| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides (4p, 3h) | Various fungal species | Identified as having the best antifungal activity in the series | nih.gov |

| Alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates | Gibberella zeae, Alternaria kikuchiana | Activity dependent on alkyl chain length (optimal 6-11 carbons) | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Several studies have highlighted the potential of benzothiazole derivatives as antitubercular agents. An amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant Mycobacterium tuberculosis strain nih.gov. Further exploration of the structure-activity relationship of this series led to the identification of molecules with improved potency and reduced cytotoxicity nih.gov.

One study identified a seed benzothiazole molecule with modest antitubercular activity. Through the synthesis and testing of 34 analogues, researchers were able to identify compounds with improved potency nih.gov. Key compounds demonstrated good bactericidal activity against both replicating and nonreplicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages nih.gov. For instance, two molecules from this series showed excellent potency of less than 10 μM against intracellular M. tuberculosis nih.gov. Another study on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates also reported qualitative anti-TB activity against the H37Rv strain of M. tuberculosis japsonline.com.

| Compound Analogue | Target | Activity | Reference |

|---|---|---|---|

| 2-Amino Benzothiazole derivative | Intracellular M. tuberculosis | Potency of <10 μM | nih.gov |

Anti-inflammatory Mechanisms and Efficacy

The anti-inflammatory properties of benzothiazole derivatives have been attributed to multiple mechanisms, including the inhibition of protein denaturation and the modulation of key inflammatory enzymes.

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be considered a measure of its anti-inflammatory potential. Several studies have demonstrated that fluoro-substituted benzothiazoles comprising azetidinones possess promising anti-inflammatory activity through the inhibition of albumin denaturation journalofchemistry.orgorientjchem.org. Research has shown that certain benzothiazole derivatives can inhibit the thermal denaturation of bovine serum albumin, and compounds that exhibited good inhibition of denaturation also showed significant in vivo anti-inflammatory activity orientjchem.org.

| Compound Analogue | Assay | Activity | Reference |

|---|---|---|---|

| Fluoro-substituted benzothiazoles comprising azetidinones | Inhibition of albumin denaturation | Promising anti-inflammatory activity | journalofchemistry.orgorientjchem.org |

A key mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. A series of benzo[d]thiazole analogues were synthesized and evaluated for their inhibitory effects against ovine COX-1 and COX-2. Several of these compounds were found to be weak inhibitors of the COX-1 isozyme but exhibited moderate COX-2 isozyme inhibitory effects, with IC50 values ranging from 0.28 to 0.77 μM nih.gov. This selectivity for COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

| Compound Analogue | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Benzo[d]thiazole analogues (2c, 2d, 2g, 3d, 3f, 3g) | COX-1 | Weak inhibition | nih.gov |

| COX-2 | 0.28 to 0.77 μM |

Anticancer and Antitumor Potential in Cell Line Models

Benzothiazole derivatives have been extensively investigated for their cytotoxic effects against a multitude of human cancer cell lines. The antitumor activity often stems from various mechanisms, including the induction of apoptosis and cell cycle arrest.

Fluorinated 2-arylbenzothiazole derivatives have shown significant antitumor activity. For instance, 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol exhibited potent activity against the MCF-7 human breast adenocarcinoma cell line, with GI50 values of 0.57 µM and 0.4 µM, respectively nih.gov. Another study highlighted a pyridine-containing piperazine benzothiazole derivative with remarkable cytotoxic activity against HCT-116 (colorectal), MCF-7 (breast), and HUH-7 (hepatocellular) cell lines, recording GI50 values of 7.9 µM, 9.2 µM, and 3.1 µM, respectively nih.gov.

Analogues incorporating other heterocyclic moieties, such as 1,3,4-oxadiazole-2-thione, have also demonstrated notable anticancer potential. Specifically, N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide and its 3,4-dichlorophenoxy analogue showed significant activity against CCRF-CEM leukemia cell lines, with CC50 values of 12 ± 2 µM and 8 ± 1 µM nih.gov. Furthermore, naphthalimide-benzothiazole hybrids have been identified as effective DNA-intercalating agents with good antitumor activity against HT-29 (colon), A549 (lung), and MCF-7 (breast) cell lines nih.gov. A novel series of benzothiazole analogues containing a 1,3,4-thiadiazole moiety was synthesized, and one derivative, compound 4g, showed the highest antiproliferative activity against HT-1376 bladder carcinoma cells with an IC50 of 26.51 μM nih.gov.

The table below summarizes the cytotoxic activity of selected benzothiazole analogues against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 nih.gov |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 nih.gov |

| Pyridine-containing piperazine benzothiazole | HCT-116 (Colorectal) | GI50 | 7.9 nih.gov |

| Pyridine-containing piperazine benzothiazole | MCF-7 (Breast) | GI50 | 9.2 nih.gov |

| Pyridine-containing piperazine benzothiazole | HUH-7 (Hepatocellular) | GI50 | 3.1 nih.gov |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide (B32628) | CCRF-CEM (Leukemia) | CC50 | 8 ± 1 nih.gov |

| Naphthalimide derivative 67 | HT-29 (Colon) | IC50 | 3.47 ± 0.2 nih.gov |

| Naphthalimide derivative 67 | A549 (Lung) | IC50 | 3.89 ± 0.3 nih.gov |

| Naphthalimide derivative 67 | MCF-7 (Breast) | IC50 | 5.08 ± 0.3 nih.gov |

| Compound 4g (benzothiazole-1,3,4-thiadiazole) | HT-1376 (Bladder) | IC50 | 26.51 nih.gov |

Enzyme Inhibition Studies

The biological effects of this compound and its analogues are often mediated through the inhibition of specific enzymes critical to disease pathogenesis.

In the context of Alzheimer's disease, the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Carbamate-containing compounds are known pharmacophores for ChE inhibition mdpi.com. Benzothiazole-carbamate hybrids have been synthesized and evaluated for this activity. For example, a series of 6-fluoro benzothiazole derivatives showed potent BChE and AChE inhibitory activities ijper.org.

One study on novel benzothiazole-piperazine derivatives identified a compound, LB05, as a potent mixed-type inhibitor of AChE with an IC50 value of 0.40 ± 0.01 μM nih.gov. Research on proline-based carbamates revealed that while their effect on AChE was moderate, some analogues expressed anti-BChE activity comparable to the drug rivastigmine, with IC50 values around 27-28 µM nih.gov. Another series of sulfonamide-based carbamates showed strong preferential inhibition of BChE, with the most active compound being nine-fold more effective than rivastigmine mdpi.com.

The inhibitory activities of various carbamate analogues against AChE and BChE are presented below.

| Compound/Derivative | Enzyme | IC50 (µM) |

| Benzothiazole-piperazine (LB05) | AChE | 0.40 ± 0.01 nih.gov |

| Benzyl (B1604629) (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 nih.gov |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 nih.gov |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 nih.gov |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4.33 mdpi.com |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6.57 mdpi.com |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | 8.52 mdpi.com |

The enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for converting inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic diseases like type 2 diabetes and obesity nih.govmdpi.com. Benzothiazole derivatives have been identified as novel inhibitors of human 11β-HSD1 nih.govresearchgate.net.

Initial studies found that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range for 11β-HSD1 inhibition nih.govresearchgate.net. A preliminary structure-activity relationship (SAR) study suggested that introducing a chlorine substituent at the 4-position of the benzothiazole ring significantly enhanced inhibitory activity nih.gov. Further research on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides reported compounds that displayed up to 52.35% inhibition of 11β-HSD1 at a 10 µM concentration researchgate.net. Another designed benzothiazole derivative, C1, was found to be a better inhibitor of human 11β-HSD1 than the reference drug clobenzorex in in vitro tests nih.gov.

| Compound/Derivative | Concentration (µM) | % Inhibition of 11β-HSD1 |

| Benzothiazole derivative 1 | Low µM range | IC50 value |

| Benzothiazole derivative 2 | Low µM range | IC50 value |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide (59c) | 10 | 37.63 researchgate.net |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide (59d) | 10 | 52.35 researchgate.net |

The epidermal growth factor receptor (EGFR) is a well-established target in oncology, as its dysregulation is implicated in the growth of many tumors researchgate.net. Benzothiazole derivatives have been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors, acting as ATP competitors at the enzyme's catalytic domain nih.gov.

A series of novel benzothiazole-based derivatives linked to amino acids and their ethyl esters were evaluated as dual VEGFR-2/EGFR inhibitors. The ethyl ester derivatives showed superior EGFR inhibitory activity compared to the reference standard erlotinib, with IC50 values ranging from 0.11 to 0.16 µM nih.gov. Another study on 1,2,3-triazole-benzothiazole hybrids identified derivatives with potent EGFR inhibitory activity; compound 8a exhibited an IC50 of 0.69 µM, which was more potent than erlotinib (IC50 = 1.3 µM) rsc.orgnih.gov.

The table below shows the EGFR inhibitory activity of selected benzothiazole analogues.

| Compound/Derivative | Enzyme/Cell Line | IC50 (µM) |

| Benzothiazole-amino acid ethyl ester (21-23) | EGFR | 0.11 - 0.16 nih.gov |

| 1,2,3-Triazole-benzothiazole hybrid (8a) | EGFR | 0.69 rsc.orgnih.gov |

| 1,2,3-Triazole-benzothiazole hybrid (8b) | EGFR | 1.16 rsc.orgnih.gov |

| Erlotinib (Reference) | EGFR | 1.3 rsc.orgnih.gov |

| 2-(5-Amino-4-cyano-1H-pyrazol-1-yl)-N-(6-chlorobenzothiazol-2-yl)acetamide (1) | EGFR-TK | 70.58% inhibition nih.gov |

Other Pharmacological Activities

Beyond anticancer and specific enzyme inhibition, benzothiazole-carbamate analogues have been explored for a range of other therapeutic applications.

Anthelmintic Activity: Benzimidazole (B57391) carbamates are well-established anthelmintic agents that target β-tubulin in parasites nih.gov. Similarly, benzothiazole-2-carbamates have been investigated as potential anthelmintics. A study on new O-substituted 6-methoxybenzothiazole-2-carbamates evaluated their in vitro activity against rumen flukes (paramphistomum). One compound, methyl 6-[(5-(4-bromophenacylsulfanyl)- rsc.orgnih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, demonstrated an effect equipotent to the reference drug oxyclozanide nih.gov.

Antiviral Activity: Benzothiazole derivatives have shown promise as antiviral agents against a wide range of viruses nih.gov. Their mechanism can involve targeting various viral enzymes like helicase, polymerase, or reverse transcriptase nih.gov. Studies have reported benzothiazole analogues with activity against Hepatitis C Virus (HCV), vaccinia virus, and Western Equine Encephalomyelitis (WEE) virus nih.govsemanticscholar.org. The simple substitution at the C-2 position of the benzothiazole ring is a common feature in the design of these antiviral molecules nih.gov.

Antidiabetic Activity: The benzothiazole nucleus is found in compounds developed for the treatment of diabetes koreascience.kr. Their antidiabetic effects are often linked to the inhibition of enzymes such as 11β-HSD1, α-amylase, and α-glucosidase researchgate.netmdpi.com. For instance, benzothiazole derivatives have been shown to produce significant hypoglycemic activity in streptozotocin-induced diabetic rat models, with efficacy comparable to the standard drug glibenclamide koreascience.kr. Benzothiazole-coumarin hybrids have also been reviewed as promising multi-targeted antidiabetic agents seejph.com.

Neuroprotective Activity: Certain benzothiazole derivatives have demonstrated neuroprotective properties. A synthesized 6-trifluoromethoxy benzothiazole derivative was reported to have effective neuroprotective activity relevant to brain disorders like Alzheimer's and Parkinson's disease amazonaws.com. Another study found that novel low molecular weight benzothiazole analogues could enhance neuronal cell viability and protect against ROS-mediated neuronal damage by modulating and enhancing catalase activity nih.gov.

Mechanistic Insights into the Biological Actions of Ethyl N 1,3 Benzothiazol 2 Yl Carbamate Derivatives

Identification and Validation of Molecular Targets

The biological activity of ethyl N-(1,3-benzothiazol-2-yl)carbamate derivatives stems from their ability to bind to and modulate the function of specific biomolecules, primarily enzymes. Research has identified several key molecular targets, validating their roles in the observed anticancer, neuroprotective, and antimicrobial activities.

Carbonic Anhydrases (CAs): A significant body of research has validated multiple isoforms of human carbonic anhydrase (hCA) as primary targets. nih.govnih.govtandfonline.com These zinc-containing metalloenzymes are crucial for various physiological processes, including pH homeostasis. tandfonline.com Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in tumors and are linked to cancer progression, making them important therapeutic targets. nih.govresearchgate.net Benzothiazole (B30560) derivatives, especially those incorporating sulfonamide or ureido functionalities structurally related to the carbamate (B1207046) group, have shown potent inhibitory activity against a range of hCA isoforms, including hCA I, II, V, VII, IX, and XIII. nih.govnih.govresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov Novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine containing a carbamate moiety have been synthesized and confirmed as potent inhibitors of both AChE and BChE. nih.gov Other benzothiazole-piperazine derivatives have also been identified as effective cholinesterase inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH): This intracellular serine hydrolase is involved in the degradation of endocannabinoids. nih.gov Its inhibition can lead to beneficial effects in treating pain, inflammation, and anxiety. nih.gov A study of carbamate derivatives of 2-benzothiazolyl-(3-hydroxyphenyl)-methanones found that 16 of the synthesized compounds were active FAAH inhibitors, with IC50 values ranging from 28 to 380 nM. nih.gov

Bacterial Enzymes: The antimicrobial properties of benzothiazole derivatives are attributed to their interaction with essential bacterial enzymes. Molecular targets that have been identified include DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase, all of which are critical for bacterial survival and replication. nih.govnih.gov

| Target Enzyme | Biological Relevance | Derivative Class | Reference |

|---|---|---|---|

| Carbonic Anhydrases (hCA I, II, V, IX, XII) | Anticancer (pH regulation in tumors) | Benzothiazole-sulfonamides, Ureido-benzothiazoles | tandfonline.comnih.gov |

| Acetylcholinesterase (AChE) | Neuroprotection (Alzheimer's Disease) | Halogenated Benzothiazole Carbamates | nih.gov |

| Butyrylcholinesterase (BChE) | Neuroprotection (Alzheimer's Disease) | Benzothiazole Carbamates, Benzothiazolone derivatives | nih.govmdpi.com |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation, Anxiety | Benzothiazolyl-methanone Carbamates | nih.gov |

| DNA Gyrase | Antimicrobial | General Benzothiazole derivatives | nih.gov |

| Dihydropteroate Synthase (DHPS) | Antimicrobial | Benzothiazole-sulfonamides | nih.gov |

Investigation of Binding Modes and Key Interactions

Molecular docking and kinetic studies have provided detailed pictures of how these compounds interact with their targets at the atomic level. These investigations reveal the specific amino acid residues and cofactors involved in binding, explaining the compounds' potency and selectivity.

For Carbonic Anhydrase inhibitors , the binding mechanism is well-characterized. The primary interaction involves a zinc-binding group (ZBG) on the inhibitor, such as a sulfonamide, which coordinates directly with the Zn(II) ion in the enzyme's active site. nih.gov The benzothiazole portion of the molecule extends into the active site cavity, where it forms additional hydrogen bonds and van der Waals interactions with hydrophilic and hydrophobic amino acid residues, respectively, thereby stabilizing the enzyme-inhibitor complex. tandfonline.com

In the case of Cholinesterase inhibition , benzothiazole carbamate derivatives often act as pseudo-irreversible or mixed-type inhibitors. nih.govnih.gov Covalent docking simulations have shown that the carbamate moiety can form a covalent bond with the catalytic serine residue in the active site of AChE and BChE. nih.gov Molecular modeling suggests a dual binding mode for some derivatives, where the N-benzothiazole part interacts hydrophobically with the peripheral anionic site (PAS), while a triazole residue, for example, binds to the catalytic active site (CAS). consensus.app Specific interactions for a benzothiazolone derivative with BChE include a hydrogen bond with the backbone of Ser287 and π-π stacking interactions between the benzothiazole ring and the side chain of Trp82. mdpi.com

| Target Enzyme | Key Interacting Residues/Features | Type of Interaction | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Zn(II) ion, Hydrophilic/Hydrophobic residues | Coordination bond, Hydrogen bonds, van der Waals | tandfonline.comnih.gov |

| Acetylcholinesterase (AChE) | Catalytic Serine residue | Covalent bond (carbamoylation) | nih.gov |

| Butyrylcholinesterase (BChE) | Ser287, Trp82 | Hydrogen bond, π-π stacking | mdpi.com |

| Cholinesterases (general) | Peripheral Anionic Site (PAS), Catalytic Active Site (CAS) | Hydrophobic interactions, Covalent/Non-covalent binding | consensus.app |

Cellular and Biochemical Pathways Affected by Compound Treatment

The binding of this compound derivatives to their molecular targets initiates a series of downstream events that alter cellular and biochemical pathways, ultimately leading to the observed biological response.

In cancer cells, the inhibition of tumor-associated carbonic anhydrases IX and XII disrupts the regulation of intracellular and extracellular pH. nih.gov This interference with pH homeostasis is detrimental to cancer cells, which rely on acidic extracellular environments for invasion and metastasis, and can lead to reduced cell proliferation and survival. tandfonline.com Furthermore, some benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, through caspase-dependent pathways. researchgate.net This is a critical mechanism for anticancer agents, as it leads to the selective elimination of tumor cells. Cell cycle arrest is another reported consequence of treatment with certain benzothiazole compounds. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of AChE and BChE leads to an increase in the levels of acetylcholine in the brain. This enhancement of cholinergic neurotransmission is a key pathway for improving cognitive function. nih.gov Some multi-target benzothiazole derivatives also interfere with the amyloid cascade by inhibiting the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease. nih.gov

From a broader toxicological perspective, the carbamate structural motif itself can influence cellular pathways. Ethyl carbamate has been shown to affect multiple metabolic pathways, leading to oxidative stress and energy depletion. nih.gov It can also impact the Nrf2 signaling pathway, a critical regulator of cellular detoxification and antioxidant responses. nih.gov Disruption of this pathway can compromise the cell's ability to handle xenobiotic and oxidative stress, potentially leading to cell death. nih.gov

Computational Chemistry and in Silico Approaches in the Study of Ethyl N 1,3 Benzothiazol 2 Yl Carbamate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of ethyl N-(1,3-benzothiazol-2-yl)carbamate and its derivatives, molecular docking studies are crucial for elucidating their mechanism of action at a molecular level.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is well-established through research on analogous compounds. For instance, docking studies on various benzothiazole (B30560) derivatives have been performed to identify key binding interactions responsible for their biological activities. These studies typically involve preparing the 3D structure of the ligand and the protein receptor, defining the binding site, and then using a scoring function to rank the different poses of the ligand in the active site.

The general process for a molecular docking simulation is as follows:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the compound, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking and Scoring: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site. A scoring function then estimates the binding affinity for each pose, often reported as a binding energy (e.g., in kcal/mol).

For related benzimidazole (B57391) derivatives, which share structural similarities with benzothiazoles, docking studies have successfully identified critical hydrogen bonds and hydrophobic interactions with the amino acid residues of target enzymes like α-glucosidase. nih.gov For example, in a study of albendazole (B1665689) derivatives, the compound with the highest binding energy of -9.4 kcal/mol also exhibited the most potent inhibitory activity in vitro, highlighting the predictive power of these simulations. nih.gov Such studies suggest that the benzothiazole moiety, the carbamate (B1207046) linker, and the ethyl group of the title compound would each play a role in forming specific interactions with a target receptor.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.net These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT can be used to determine key electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Based on these energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximately equal to -EHOMO.

Electron Affinity (A): Approximately equal to -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as μ2 / 2η. It quantifies the electrophilic nature of a molecule.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Capacity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a ligand and the stability of its interactions with a receptor.

In the study of this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The molecule possesses several rotatable bonds, particularly in the ethyl carbamate side chain. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in water or bound to a protein), providing a dynamic picture that complements the static view from molecular docking.

Assess Binding Stability: Following a molecular docking simulation, an MD simulation of the ligand-receptor complex can be performed. This allows for the assessment of the stability of the predicted binding pose. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates how much they move from their initial docked positions. Stable hydrogen bonds and other interactions observed throughout the simulation provide further confidence in the predicted binding mode.

Although specific MD simulation data for this compound is not available, this technique is a standard and powerful tool in computational drug design to refine docking results and understand the dynamic nature of ligand-protein interactions.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The pharmacokinetic properties of a drug candidate, often abbreviated as ADME, are critical for its success. In silico tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. For this compound, various ADME parameters can be computationally estimated.

One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five . This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

A study on a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives found that all the synthesized compounds complied with Lipinski's Rule of Five, suggesting good potential for drug-likeness. nih.gov Furthermore, the in silico absorption percentage for these compounds was generally high, with most showing over 70% absorption. nih.gov

Other important ADME-related properties that can be predicted include:

Topological Polar Surface Area (TPSA): This is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.

Veber's Rule: This rule suggests that good oral bioavailability is more likely for compounds with a TPSA of ≤ 140 Ų and ≤ 10 rotatable bonds. The aforementioned study on benzothiazole derivatives also found that all compounds adhered to Veber's rule. nih.gov

Blood-Brain Barrier (BBB) Penetration: Predictions can be made as to whether a compound is likely to cross the BBB, which is crucial for drugs targeting the central nervous system.

Metabolic Stability: In silico methods can predict the likelihood of a compound being a substrate for major metabolic enzymes like Cytochrome P450s.

| ADME Parameter | Significance | Typical In Silico Prediction |

| Molecular Weight | Influences size-dependent diffusion and absorption. | Calculated from the molecular formula. |

| LogP | Measures lipophilicity, affecting solubility and membrane permeability. | Predicted using various algorithms (e.g., XLogP3). |

| Hydrogen Bond Donors/Acceptors | Affects solubility and binding to targets. | Counted from the molecular structure. |

| Topological Polar Surface Area (TPSA) | Predicts transport properties and oral bioavailability. | Calculated based on the surface area of polar atoms. |

| Percentage Absorption | Estimates the extent of oral absorption. | Predicted using models based on physicochemical properties. |

Development of Advanced N 1,3 Benzothiazol 2 Yl Carbamate Derivatives and Hybrid Molecules

Design and Synthesis of Novel Scaffolds Incorporating the Benzothiazole-Carbamate Motif

The construction of novel molecular architectures containing the benzothiazole-carbamate framework is a cornerstone of advancing this class of compounds. Researchers have developed several synthetic routes to create these structures, often with a focus on efficiency and the ability to generate diverse derivatives.

One innovative approach involves the direct synthesis of hybrid benzothiazole-carbamate structures through the cross-dehydrogenative coupling of phenols with N,N-disubstituted formamides. rsc.org This method utilizes a copper-based metal-organic framework (Cu-CPO-27) as a reusable heterogeneous catalyst, representing the first heterogeneous catalytic protocol for generating this specific hybrid skeleton via a direct coupling reaction. rsc.org

A more traditional and versatile method has been developed for the synthesis of 1,3-benzothiazol-2(3H)-ones that feature a carbamate (B1207046) function at the C-6 position. psu.eduresearchgate.net This strategy is based on the 1,4-addition of thioacetic acid to 2-R-N,N'-dimethoxycarbonyl-1,4-benzoquinone diimines. psu.eduresearchgate.net The resulting 2-thioacetyl-substituted dicarbamates undergo cyclization when refluxed in ethanol (B145695) with hydrochloric acid, yielding the target 1,3-benzothiazol-2(3H)-ones with a methoxycarbonylamine group at the C-6 position. psu.eduresearchgate.net This core molecule serves as a valuable precursor for further modifications, such as alkylation. For instance, reacting the precursor with ethyl bromoacetate (B1195939) produces ethyl 2-{6-[(methoxycarbonyl)amino]-2-oxo-1,3-benzothiazol-3(2H)-yl}-acetate, which can be further converted into a corresponding hydrazide. psu.eduresearchgate.net

General synthetic strategies for the benzothiazole (B30560) scaffold itself often begin with substituted anilines. derpharmachemica.com A common method involves reacting a substituted aniline (B41778) with hydrochloric acid and ammonium (B1175870) thiocyanate (B1210189), followed by heating, to form the core benzothiazole ring system, which can then be further functionalized. derpharmachemica.com

Hybridization Strategies with Other Biologically Active Pharmacophores

Pharmacophore hybridization is a rational drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, or a novel mechanism of action by interacting with multiple biological targets. The benzothiazole-carbamate scaffold has been successfully hybridized with various other biologically active moieties.

A prominent strategy involves creating hybrid molecules that merge the benzothiazole-carbamate structure with other heterocyclic systems known for their biological relevance. For example, researchers have synthesized newer benzothiazole derivatives containing thiazolidin-4-one and azetidin-2-one (B1220530) moieties by cyclizing benzothiazolyl arylidene hydrazine (B178648) carboxamide derivatives. ebi.ac.uk Another study reports the synthesis of benzothiazole/cyanothiouracil hybrids, linking the benzothiazole core to a cyanothiouracil moiety via a linker. nih.gov

Other hybridization approaches focus on incorporating specific functional groups. A series of novel benzothiazole derivatives bearing an ortho-hydroxy N-carbamoylhydrazone moiety was designed and synthesized, demonstrating potent antitumor activity. nih.gov The combination of these structural features in a single molecule was key to its biological effect. nih.gov The direct synthesis of hybrid benzothiazole-carbamate structures via O-acylation of phenols also falls under this strategy, combining the carbamate and benzothiazole benefits in one scaffold. rsc.org

| Hybridized Pharmacophore/Moiety | Resulting Hybrid Scaffold Type | Biological Activity Context | Reference |

|---|---|---|---|

| ortho-hydroxy N-carbamoylhydrazone | Benzothiazole-hydrazone hybrid | Antitumor | nih.gov |

| Thiazolidin-4-one / Azetidin-2-one | Benzothiazole-thiazolidinone / Benzothiazole-azetidinone hybrids | Anticonvulsant | ebi.ac.uk |

| Cyanothiouracil | Benzothiazole-cyanothiouracil hybrid | Anticancer | nih.gov |

| Piperazine | Benzothiazole-piperazine hybrid | Enzyme Inhibition (for Alzheimer's) | nih.gov |

Chemical Modification for Enhanced Potency and Selectivity

Once a core benzothiazole-carbamate scaffold is synthesized, its biological activity can be fine-tuned through systematic chemical modifications. Structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure affect its biological activity, are crucial for optimizing potency and selectivity. rsc.org

SAR studies have revealed that the electronic and lipophilic characteristics of substituents on the benzothiazole ring system significantly influence the compound's activity. rsc.org For instance, in a series of benzothiazole derivatives designed as antibacterial agents, the nature of the substitution on an attached aryl group determined the compound's mode of action. rsc.org Compound A07 from this series, which possessed specific substituents, showed potent activity against several bacterial strains. rsc.org

In the development of antitumor agents, the introduction of a lipophilic group, such as a benzyloxy group, at the 4-position of an attached 2-hydroxy phenyl ring was found to be beneficial for cytotoxic activity. nih.gov Among these, compounds 15g and 16b exhibited excellent antitumor activity, with IC50 values ranging from 0.14 µM to 0.98 µM against various cancer cell lines. nih.gov

Similarly, for the development of monoamine oxidase (MAO) inhibitors, a series of 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide (B32628) derivatives were synthesized. nih.gov Most of these compounds showed selective inhibitory activity against MAO-B, with compound 4h being the most potent against both MAO-A and MAO-B. nih.gov Another study focused on creating selective human MAO-B (hMAO-B) inhibitors by designing benzothiazole compounds carrying hydrazone and heteroaryl groups. mdpi.com Compound 3e emerged as the most active in this series, with a very low IC50 value. mdpi.com

Further SAR studies on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors showed that placing trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov

| Compound | Target/Organism | Measured Activity | Reference |

|---|---|---|---|

| Compound 16b | Procaspase-3 Activation | EC50 = 0.25 µM | nih.gov |

| Compound 4a | HCT-116 Cancer Cell Line | IC50 = 5.61 µM | nih.gov |

| Compound A07 | E. coli | MIC = 7.81 µg/ml | rsc.org |

| Compound A07 | K. pneumoniae | MIC = 3.91 µg/ml | rsc.org |

| Compound 4f | Acetylcholinesterase (AChE) | IC50 = 23.4 ± 1.1 nM | nih.gov |

| Compound 4m | Acetylcholinesterase (AChE) | IC50 = 27.8 ± 1.0 nM | nih.gov |

| Compound 3e | Human Monoamine Oxidase B (hMAO-B) | IC50 = 0.060 µM | mdpi.com |

These examples underscore the principle that targeted chemical modifications, guided by SAR, are essential for transforming a promising benzothiazole-carbamate scaffold into a derivative with enhanced potency and selectivity for a specific biological target.

Current Challenges and Future Perspectives in N 1,3 Benzothiazol 2 Yl Carbamate Research

Addressing Synthetic Accessibility and Scalability

A primary challenge in the development of new therapeutics is the ability to synthesize compounds efficiently, cost-effectively, and on a large scale. Traditional synthesis methods for benzothiazole (B30560) derivatives often require long reaction times and may not produce high yields. The synthesis of the parent compound, 2-aminobenzothiazole (B30445), often involves the condensation of 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. mdpi.com From there, the carbamate (B1207046) can be introduced. For instance, a general method for synthesizing ethyl carbamates involves a three-component reaction of an amine, carbon dioxide (CO2), and an alkyl halide like iodoethane, often facilitated by a base. researchgate.net

To overcome the limitations of conventional methods, researchers are exploring "greener" and more efficient synthetic technologies. These modern techniques offer significant advantages in terms of energy conservation, reaction time, and product yield.

Key advancements in synthesis include:

Microwave Irradiation: This technique has been shown to dramatically reduce reaction times for benzothiazole synthesis from hours to mere minutes, while also increasing the yield.

Ultrasound Irradiation: Sonication provides another alternative to conventional heating, offering moderate yields in a significantly shorter time frame.

Solvent-Free Conditions: The development of protocols using catalysts like silica-supported sodium hydrogen sulfate allows for the synthesis of benzothiazole derivatives without the need for solvents, simplifying the process and reducing chemical waste. mdpi.com

The table below compares different synthetic approaches for benzothiazole derivatives, highlighting the move towards more scalable and environmentally friendly methods.

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | Several hours | Lower | Well-established, simple equipment | |

| Microwave Irradiation | 2-15 minutes | Higher | Rapid, energy-efficient, improved yield | |

| Ultrasound Irradiation | ~15 minutes | Moderate | Faster than conventional, simple setup | |

| Solvent-Free (e.g., NaHSO₄-SiO₂) | Varies | Good | Environmentally friendly, efficient | mdpi.com |

Future efforts will likely focus on optimizing these greener techniques for industrial-scale production, ensuring that novel benzothiazole-carbamate therapeutics can be manufactured sustainably.

Exploring Underexplored Biological Targets

Benzothiazole-based compounds are known to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. scispace.comnih.gov Much of the research has focused on their potential as anticancer agents, targeting well-known pathways involved in cell proliferation and survival. nih.govnih.gov However, the structural versatility of the N-(1,3-benzothiazol-2-yl)carbamate scaffold suggests its potential to modulate other, less-explored biological systems.

Established and emerging biological targets for benzothiazole derivatives include:

| Target Class | Specific Examples | Associated Disease Area | Reference |

| Kinases | VEGFR-2, EGFR, PI3K | Cancer | nih.govresearchgate.net |

| Transcription Factors | STAT3 | Cancer | nih.gov |

| Enzymes | Fatty Acid Amide Hydrolase (FAAH), Monoamine Oxidase B (MAO-B), DNA Gyrase, N-Myristoyltransferase | Pain/Inflammation, Neurodegenerative Disease, Bacterial Infections, Fungal Infections | nih.govmdpi.comacs.orgresearchgate.net |

| Other Proteins | Cellular Tubulin | Cancer | nih.gov |

While significant progress has been made, particularly in oncology, many potential targets remain underexplored. For example, the role of these compounds in modulating enzymes involved in metabolic disorders or their potential as selective inhibitors for different subtypes of protein kinases is an area ripe for investigation. Future research should aim to screen ethyl N-(1,3-benzothiazol-2-yl)carbamate and its analogues against a broader panel of biological targets to uncover novel therapeutic applications beyond the current focus.

Rational Design of Next-Generation Benzothiazole-Carbamate Therapeutics

The advancement of benzothiazole-carbamate research is increasingly driven by rational drug design, a strategy that uses the three-dimensional structure of biological targets to design more potent and selective inhibitors. nih.gov This approach allows for the modification of the core scaffold to optimize interactions with the target protein, enhance efficacy, and improve pharmacokinetic properties.

One of the key features of the carbamate group is its ability to act as a peptide bond surrogate, providing chemical stability while participating in hydrogen bonding with target enzymes or receptors. acs.org Researchers are leveraging this by systematically altering different parts of the molecule.

Strategies in rational design include:

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve the drug's profile. For example, replacing a carboxylic acid with an isosteric group can enhance physicochemical properties while maintaining biological activity. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds with small, systematic changes to identify which parts of the molecule are crucial for its biological effect. For instance, studies have shown that while replacing the ethyl group in the carbamate with a methyl group has little effect on anticancer activity, using bulkier groups can reduce potency. nih.gov

Molecular Hybridization: Combining the benzothiazole-carbamate scaffold with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. nih.gov

A successful example of rational design involved developing benzothiazole derivatives as potent inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov By starting with a known hit compound, researchers designed and synthesized a series of new derivatives with a unique binding mode in the SH2 domain of STAT3, resulting in a promising therapeutic candidate. nih.gov Similarly, new benzothiazole-hydrazone derivatives were designed as highly selective inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. mdpi.com

Interdisciplinary Approaches in Advancing Research on the Compound

The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. The study of this compound and its derivatives is no exception, benefiting from the integration of chemistry, biology, and computational science.

Key interdisciplinary methods include:

Computational Chemistry: Techniques like molecular docking are used to predict how a designed molecule will bind to its biological target. nih.govebi.ac.uk This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. Docking studies have been crucial in understanding how benzothiazole derivatives interact with the active sites of enzymes like MAO-B and VEGFR-2. nih.govmdpi.com

Structural Biology: Determining the crystal structure of a target protein bound to a benzothiazole-carbamate inhibitor provides invaluable, high-resolution insight into the key molecular interactions. This information guides further rounds of rational design to improve binding affinity and selectivity.

In Vitro and In Vivo Evaluation: After synthesis, the biological activity of the compounds is tested through a cascade of in vitro assays (e.g., enzyme inhibition, cell proliferation) and, for the most promising candidates, in vivo studies in animal models. nih.govnih.gov This biological testing is essential to validate the computational predictions and determine the therapeutic potential of the new compounds.

The synergy between these disciplines creates a powerful cycle of design, synthesis, and testing. Computational insights guide synthetic chemists, whose compounds are then evaluated by biologists, with the results feeding back to inform the next generation of molecular design. This integrated approach is essential for overcoming the challenges in drug discovery and unlocking the full therapeutic potential of the benzothiazole-carbamate scaffold.

Q & A

Q. What are the optimal synthetic routes for ethyl N-(1,3-benzothiazol-2-yl)carbamate, and how do reaction conditions influence yield?